Eurystatin B vs. Eurystatin A – Direct Head-to-Head Comparison of PEP Inhibitory Potency
In a direct comparative assay using purified Flavobacterium prolyl endopeptidase, Eurystatin B exhibited an IC50 value of 0.002 μg/mL, which is approximately 2-fold more potent than the closely related analog Eurystatin A (IC50 = 0.004 μg/mL) [1]. Both compounds were isolated from the same producing organism and share an identical 13-membered cyclic peptide core; the sole structural difference resides in the α,β-unsaturated fatty acid side chain, where Eurystatin B possesses a C8 (octenamide) moiety while Eurystatin A contains a C7 (heptenamide) moiety [2].
| Evidence Dimension | In vitro enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.002 μg/mL (Eurystatin B) |
| Comparator Or Baseline | 0.004 μg/mL (Eurystatin A) |
| Quantified Difference | 2-fold lower IC50 (higher potency) for Eurystatin B |
| Conditions | Purified Flavobacterium prolyl endopeptidase; assay details in Toda et al., J Antibiot 1992 [1] |
Why This Matters
Users requiring maximum PEP inhibitory potency in a natural cyclic peptide scaffold may prioritize Eurystatin B over Eurystatin A based on this 2-fold potency advantage.
- [1] Kamei H, Ueki T, Obi Y, Fukagawa Y, Oki T. Protective effect of eurystatins A and B, new prolyl endopeptidase inhibitors, on scopolamine-induced amnesia in rats. Jpn J Pharmacol. 1992 Dec;60(4):377-80. doi: 10.1254/jjp.60.377. PMID: 1287273. View Source
- [2] Toda S, Obi Y, Numata K, Hamagishi Y, Tomita K, Komiyama N, Kotake C, Furumai T, Oki T. Eurystatins A and B, new prolyl endopeptidase inhibitors. II. Physico-chemical properties and structure determination. J Antibiot (Tokyo). 1992 Oct;45(10):1580-6. doi: 10.7164/antibiotics.45.1580. PMID: 1473985. View Source
